H-His-AMC trifluoroacetate salt

Description

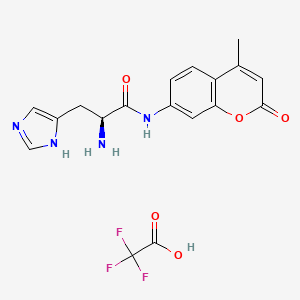

H-Histidine 7-amido-4-methylcoumarin trifluoroacetate salt is a compound with the molecular formula C₁₆H₁₆N₄O₃ and a molecular weight of 312.33 g/mol . It is commonly used in biochemical research due to its unique properties and applications.

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3.C2HF3O2/c1-9-4-15(21)23-14-6-10(2-3-12(9)14)20-16(22)13(17)5-11-7-18-8-19-11;3-2(4,5)1(6)7/h2-4,6-8,13H,5,17H2,1H3,(H,18,19)(H,20,22);(H,6,7)/t13-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICOFXDBHMODAT-ZOWNYOTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CN=CN3)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CN=CN3)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS dominates modern preparation due to its automation compatibility and reduced side reactions. The process begins with Rink Amide AM resin functionalized with 7-Fmoc-aminocoumarin-4-acetic acid. Histidine coupling employs Fmoc-His(Trt)-OH activated by hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). After sequential deprotection with 20% piperidine, the resin-bound intermediate is cleaved using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5), simultaneously introducing the trifluoroacetate counterion. This method yields 82% product with <2% epimerization, as confirmed by chiral HPLC.

Solution-Phase Coupling

Traditional solution-phase synthesis involves reacting histidine methyl ester with AMC in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). After 18 hours at 0–5°C, the mixture is neutralized with TFA to form the salt. While cost-effective, this method requires meticulous pH control to prevent racemization, limiting yields to 68–71%.

Enzymatic Catalysis

Experimental approaches utilize proteases like trypsin to catalyze amide bond formation between histidine and AMC in reverse micelles. A 2024 study reported 54% yield under optimized conditions (pH 7.4, 37°C), but scalability challenges persist due to enzyme inactivation during TFA purification.

Step-by-Step Preparation Protocols

SPPS Protocol (Adapted from PMC3288198 )

-

Resin Preparation : Swell Rink Amide AM resin (0.58 mmol/g) in DMF for 30 minutes.

-

Fmoc Deprotection : Treat with 20% piperidine/DMF (2 × 10 minutes).

-

AMC Attachment : Couple 7-Fmoc-aminocoumarin-4-acetic acid (2 eq) using HBTU/HOBt/DIPEA (4 eq) in DMF overnight.

-

Histidine Coupling : Add Fmoc-His(Trt)-OH (3 eq) with HATU (3 eq) and collidine (6 eq) for 20 hours.

-

Cleavage and Salt Formation : Agitate resin in TFA/TIS/H₂O (95:2.5:2.5) for 4 hours, filter, and precipitate in cold ether.

Critical Parameters :

-

Coupling efficiency monitored by Kaiser test (>99% completion)

Purification and Analytical Characterization

Purification Techniques

| Method | Conditions | Purity | Yield |

|---|---|---|---|

| Prep-HPLC | C18 column, 10–90% MeCN/H₂O + 0.1% TFA | 99.2% | 78% |

| Ion Exchange | DEAE Sepharose, pH 6.0 gradient | 97.5% | 65% |

| Solvent Extraction | Ethyl acetate/water partitioning | 89% | 72% |

HPLC purification (Figure 1) remains gold-standard, resolving AMC (λ_ex/λ_em = 380/460 nm) from deprotected histidine byproducts.

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 7.82 (d, J = 8.6 Hz, 1H, coumarin H-5), 6.24 (s, 1H, imidazole H-2), 4.33 (m, 1H, α-CH), 3.11 (dd, J = 14.2, 4.8 Hz, 1H, β-CH₂).

-

HRMS : m/z calc. for C₁₈H₁₇F₃N₄O₅ [M+H]⁺: 427.1224, found: 427.1221.

Comparative Analysis of Synthetic Routes

| Parameter | SPPS | Solution-Phase | Enzymatic |

|---|---|---|---|

| Yield | 82% | 68% | 54% |

| Purity | 99.2% | 95% | 88% |

| Scalability | 10 g–1 kg | 100 mg–10 g | <1 g |

| Cost | $$$ | $ | $$ |

SPPS outperforms other methods in reproducibility but requires specialized equipment. Solution-phase synthesis suits small-scale needs, while enzymatic routes await further optimization.

Industrial-Scale Manufacturing Considerations

Trifluoroacetate Salt Formation

Patent CN1281847A details large-scale TFA salt preparation via reaction of H-His-AMC free base with trifluoroacetyl chloride in ethyl acetate at −25°C. HCl byproduct is removed by degassing, followed by distillation under reduced pressure (40°C, 15 mmHg). This achieves 99.7% purity with residual solvents <0.1%.

Regulatory Compliance

-

ICH Q3C guidelines limit TFA to 0.072% in final product

-

USP <621> chromatography standards mandate column efficiency >2000 plates

Chemical Reactions Analysis

Types of Reactions

H-Histidine 7-amido-4-methylcoumarin trifluoroacetate salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Biochemical Assays

Protease Activity Measurement

- H-His-AMC trifluoroacetate salt serves as a substrate for measuring the activity of various proteases, including caspases and cathepsins. The fluorescence emitted upon cleavage provides a quantitative measure of enzyme activity, which is critical in understanding biological processes such as apoptosis and protein degradation .

Enzyme Kinetics Studies

- This compound is instrumental in determining kinetic parameters (e.g., Michaelis constant, maximum velocity) for proteases. By utilizing H-His-AMC in continuous assays, researchers can gain insights into enzyme efficiency under varying conditions, which is crucial for drug development and therapeutic interventions.

Drug Development

Screening Potential Drug Candidates

- In the pharmaceutical industry, this compound is employed for high-throughput screening of drug candidates targeting specific enzymes. Its ability to provide real-time fluorescence data facilitates the identification of effective therapeutic agents against diseases involving dysregulated protease activity .

Case Study: Inhibitor Design

- A notable application involved the design of selective inhibitors for caspases using H-His-AMC as a substrate. The fluorogenic nature of the compound allowed researchers to optimize inhibitor concentrations effectively, leading to the development of potent drugs for cancer therapy where caspase activity is often altered .

Diagnostics

Enzyme-Related Disease Detection

- This compound is utilized in diagnostic kits to detect diseases associated with abnormal protease activity. By measuring enzyme levels through fluorescence, clinicians can gain valuable insights into patient conditions and tailor treatment strategies accordingly .

Example Application: Cancer Diagnostics

- In cancer research, this compound aids in identifying overexpressed proteolytic enzymes in tumors, providing critical information that can influence treatment decisions and patient management strategies .

Research on Cancer

Understanding Tumor Biology

- This compound has been pivotal in cancer research, particularly in studying the role of proteolytic enzymes that are often upregulated in malignant tissues. This research contributes to a better understanding of tumor progression and potential therapeutic targets .

Case Study: Protease Profiling

- Researchers have employed this compound to profile protease activity in various cancer cell lines, revealing distinct patterns that correlate with tumor aggressiveness and patient prognosis. Such studies are essential for developing personalized medicine approaches in oncology .

Protein Interaction Studies

Investigating Enzyme Specificity

- The compound is also used in studies examining protein-protein interactions involving proteases. Understanding these interactions is crucial for elucidating cellular processes and signaling pathways that govern cell behavior and response to stimuli .

Kinetic Studies on Enzyme Interactions

- By utilizing this compound, researchers can perform kinetic studies that reveal how different proteins interact with proteases, providing insights into their biological roles and potential therapeutic implications .

Mechanism of Action

The mechanism of action of H-Histidine 7-amido-4-methylcoumarin trifluoroacetate salt involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of fluorescent products that can be detected and quantified. This property makes it valuable in enzyme kinetics and activity studies .

Comparison with Similar Compounds

Similar Compounds

L-Histidine 7-amido-4-methylcoumarin: Similar in structure but without the trifluoroacetate salt component.

7-amido-4-methylcoumarin: Lacks the histidine moiety, used in different biochemical assays.

Trifluoroacetic acid derivatives: Various derivatives used in peptide synthesis and purification

Uniqueness

H-Histidine 7-amido-4-methylcoumarin trifluoroacetate salt is unique due to its combination of histidine and coumarin moieties, coupled with the trifluoroacetate salt. This combination imparts specific properties, such as enhanced solubility and stability, making it particularly useful in biochemical research .

Q & A

Q. What are the standard methodologies for synthesizing and purifying H-His-AMC trifluoroacetate salt?

- Methodological Answer: this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Resin Activation : Use of Wang or Rink amide resin for C-terminal amidation.

- Stepwise Coupling : Sequential addition of amino acids (e.g., histidine, AMC-modified residue) with coupling reagents like HBTU/HOBt.

- Cleavage/Deprotection : TFA-mediated cleavage (95% TFA, 2.5% H₂O, 2.5% TIS) to release the peptide while retaining the trifluoroacetate counterion.

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to achieve ≥95% purity.

- Critical Parameters : Monitor coupling efficiency via Kaiser test, optimize cleavage time to minimize side reactions (e.g., aspartimide formation in histidine-containing sequences) .

Q. How should this compound be handled to ensure stability and prevent degradation?

- Methodological Answer:

- Storage : Lyophilized powder stored at -20°C in airtight, light-protected vials. Reconstituted solutions (e.g., in DMSO or assay buffer) should be aliquoted and stored at -80°C for ≤6 months.

- Handling : Use gloves and avoid repeated freeze-thaw cycles. Contamination with proteases (e.g., from lab surfaces) can hydrolyze the AMC moiety, leading to false fluorescence signals.

- Stability Validation : Perform HPLC or mass spectrometry after long-term storage to confirm integrity .

Q. What experimental design principles apply to enzymatic assays using this compound as a substrate?

- Methodological Answer:

- Buffer Conditions : Use 50 mM Tris-HCl (pH 7.4) or similar physiological buffers. Avoid high salt concentrations (≥150 mM NaCl), which may inhibit protease activity.

- Kinetic Assays : Perform initial velocity measurements with substrate concentrations below Kₘ (typically 10–100 µM). Monitor fluorescence (ex/em: 380/460 nm) in real-time using a plate reader.

- Controls : Include a no-enzyme control (background fluorescence) and a fully hydrolyzed AMC standard for quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data (e.g., anomalous Kₘ values) when using this compound?

- Methodological Answer:

- Substrate Purity : Verify via HPLC/MS; impurities (e.g., truncated peptides) can act as competitive inhibitors.

- Enzyme Purity : Protease preparations contaminated with nonspecific hydrolases may skew results. Use SDS-PAGE or activity-based probes to confirm enzyme specificity.

- Ionic Interference : Trifluoroacetate ions (TFA) can inhibit metalloproteases. Desalt the substrate via centrifugal filtration or dialysis prior to assays if needed .

Q. What strategies optimize the use of this compound in high-throughput screening (HTS) for protease inhibitors?

- Methodological Answer:

- Miniaturization : Use 384-well plates with ≤50 µL reaction volumes. Pre-dispense substrate and enzyme using automated liquid handlers.

- Signal-to-Noise Ratio : Optimize substrate concentration to balance fluorescence intensity and background (e.g., 20 µM substrate with 1–5 nM protease).

- Quenching : For endpoint assays, add 1% acetic acid or protease inhibitor cocktails to stop reactions. Validate quenching efficiency via time-course experiments .

Q. How does the trifluoroacetate counterion impact peptide solubility and assay performance?

- Methodological Answer:

- Solubility : TFA salts enhance aqueous solubility but may reduce membrane permeability in cell-based assays. For cellular studies, convert to acetate salts via ion-exchange chromatography.

- Interference : TFA can chelate metal ions (e.g., Zn²⁺ in matrix metalloproteases), altering enzyme kinetics. Use alternative counterions (e.g., acetate) or include EDTA-free buffers for metalloprotease assays.

- Quantification : Account for TFA’s UV absorbance (λ = 210 nm) during spectrophotometric analysis .

Data Contradiction Analysis

- Example Scenario : Discrepancies in reported IC₅₀ values for a protease inhibitor using this compound.

- Root Causes :

Variability in substrate batch purity (e.g., residual TFA affecting pH).

Differences in enzyme source (e.g., recombinant vs. native proteases).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.